molecular formula C21H21NO4 B340297 Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Cat. No.: B340297
M. Wt: 351.4 g/mol
InChI Key: KOIANIIQKGWQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a chemical compound with the molecular formula C21H21NO4 It is known for its unique structure, which includes a hexyl ester group attached to a 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the esterification of 1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds, such as:

  • Methyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate
  • Ethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate
  • Propyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate

These compounds share a similar core structure but differ in the ester group attached. The unique properties of this compound, such as its solubility and reactivity, make it distinct and valuable for specific applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

InChI

InChI=1S/C21H21NO4/c1-2-3-4-8-13-26-21(25)15-11-12-17-18(14-15)20(24)22(19(17)23)16-9-6-5-7-10-16/h5-7,9-12,14H,2-4,8,13H2,1H3

InChI Key

KOIANIIQKGWQCT-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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